molecular formula C6H8O6 B1613278 (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid CAS No. 52485-05-9

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid

Cat. No.: B1613278
CAS No.: 52485-05-9
M. Wt: 176.12 g/mol
InChI Key: NJIXAAMXEPIITB-UHFFFAOYSA-N
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Description

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid is an organic compound with a complex structure that includes an acetoxy group, an ethoxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethoxy group into a carboxylic acid group.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol.

Scientific Research Applications

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ketone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Acetoxy-4-ethoxy-4-oxobutyric Acid: The enantiomer of the compound, which may have different biological activities.

    3-Acetoxy-4-hydroxy-4-oxobutyric Acid: A similar compound with a hydroxyl group instead of an ethoxy group.

    4-Ethoxy-4-oxobutyric Acid: Lacks the acetoxy group, which may affect its reactivity and applications.

Uniqueness

(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its stereochemistry also plays a crucial role in its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(3S)-3-acetyloxy-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRJIGDJYRCMY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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